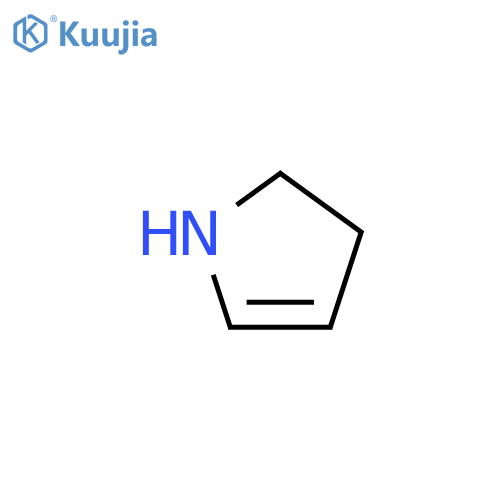Cas no 28350-87-0 (1H-Pyrrole, dihydro-)

1H-Pyrrole, dihydro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, dihydro-
- 2,3-dihydro-1H-pyrrole
- Dihydropyrrole
- 638-31-3
- Pyrroline
- RSEBUVRVKCANEP-UHFFFAOYSA-N
- 28350-87-0
- CHEBI:32986
- DTXSID80182595
- ZB1754
- AMY6075
- 2-pyrroline
- dihydro-1H-pyrrole
- AKOS006370459
- Delta(2)-pyrroline
- Q27115169
-
- インチ: InChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2
- InChIKey: RSEBUVRVKCANEP-UHFFFAOYSA-N
- ほほえんだ: N1C=CCC1
計算された属性
- せいみつぶんしりょう: 69.05791
- どういたいしつりょう: 69.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 47.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 0.885g/cm3
- ふってん: 119.8ºC at 760 mmHg
- フラッシュポイント: 24.4ºC
- 屈折率: 1.46
- PSA: 12.03
- LogP: 0.82220
1H-Pyrrole, dihydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P906326-25g |
2-Pyrroline |
28350-87-0 | 95% | 25g |
4,021.20 | 2021-05-17 |
1H-Pyrrole, dihydro- 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
1H-Pyrrole, dihydro-に関する追加情報
Recent Advances in the Study of 1H-Pyrrole, dihydro- (CAS: 28350-87-0) in Chemical Biology and Pharmaceutical Research
The compound 1H-Pyrrole, dihydro- (CAS: 28350-87-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its saturated pyrrole ring, serves as a crucial building block in the synthesis of various biologically active molecules. Recent studies have explored its potential as a scaffold for designing novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.
One of the key areas of investigation has been the role of 1H-Pyrrole, dihydro- in the development of kinase inhibitors. Kinases are pivotal in cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. Researchers have synthesized a series of derivatives based on the 1H-Pyrrole, dihydro- scaffold, demonstrating promising inhibitory activity against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a novel class of EGFR inhibitors using 1H-Pyrrole, dihydro- as a core structure, showing enhanced selectivity and reduced off-target effects compared to existing therapies.
In addition to its applications in kinase inhibition, 1H-Pyrrole, dihydro- has been investigated for its antimicrobial properties. A recent study highlighted its potential as a lead compound for developing new antibiotics against multidrug-resistant bacterial strains. The study, conducted by a team at the University of Cambridge, utilized computational modeling and high-throughput screening to identify derivatives of 1H-Pyrrole, dihydro- with potent activity against Gram-positive bacteria, including MRSA. These findings underscore the compound's utility in addressing the global challenge of antibiotic resistance.
Another promising avenue of research involves the use of 1H-Pyrrole, dihydro- in neuropharmacology. Preliminary studies have suggested that certain derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 paper in ACS Chemical Neuroscience detailed the synthesis and evaluation of 1H-Pyrrole, dihydro- derivatives that demonstrated significant inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology. These results highlight the compound's potential as a multifunctional therapeutic agent.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1H-Pyrrole, dihydro- derivatives. Issues such as poor solubility, metabolic instability, and off-target effects need to be addressed to facilitate their transition from bench to bedside. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. For example, a recent patent application describes the use of nanoparticle-based delivery systems to enhance the bioavailability of 1H-Pyrrole, dihydro- derivatives, offering a potential solution to some of these challenges.
In conclusion, 1H-Pyrrole, dihydro- (CAS: 28350-87-0) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse applications ranging from kinase inhibition to antimicrobial and neuroprotective therapies. Continued exploration of its derivatives and optimization of their properties hold great potential for the development of next-generation therapeutics. Future studies should focus on elucidating the mechanistic underpinnings of its biological activities and translating these findings into clinically viable treatments.
28350-87-0 (1H-Pyrrole, dihydro-) 関連製品
- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)
- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)
- 1704741-11-6(AZ-PFKFB3-67)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)
- 2138071-14-2(4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)
- 1466134-84-8(3-(3-fluorophenyl)butan-2-amine)
- 91-10-1(2,6-Dimethoxyphenol)
- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)




